molecular formula C7H6BrF B1653185 Fluorobenzyl bromide CAS No. 17815-88-2

Fluorobenzyl bromide

Cat. No. B1653185
CAS RN: 17815-88-2
M. Wt: 189.02 g/mol
InChI Key: AVPMRIWGOGRNBF-UHFFFAOYSA-N
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Description

Fluorobenzyl bromide, also known as α-Bromo-4-fluorotoluene or 1-Bromomethyl-4-fluorobenzene, is a fluorinated building block . It has a molecular weight of 189.02 and a linear formula of FC6H4CH2Br . It is a colorless to light yellow liquid .


Synthesis Analysis

Fluorobenzyl bromide has been used in the preparation of various compounds. For instance, it was used in the synthesis of 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole, 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin, and (S)-1-(4-fluorobenzyl)-5-(2-(4-fluorophenoxymethyl)pyrrolidine-1-sulfonyl)isatin .


Molecular Structure Analysis

The molecular structure of Fluorobenzyl bromide is represented by the SMILES string Fc1ccc(CBr)cc1 . The InChI representation is 1S/C7H6BrF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 .


Chemical Reactions Analysis

Fluorobenzyl bromide can react with other compounds to form new substances. For example, it has been used as a reagent in the preparation of a wide range of biologically active compounds .


Physical And Chemical Properties Analysis

Fluorobenzyl bromide is a liquid with a refractive index of 1.547 . It has a boiling point of 85 °C/15 mmHg and a density of 1.517 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Radiopharmaceuticals

Fluorobenzyl bromide derivatives, such as [18F]fluorobenzyl bromides, are prominently used in synthesizing radiotracers for positron emission tomography (PET). These compounds are critical in developing neuroleptic drugs, which have applications in neuroimaging and studying various neurological disorders. For example, Hatano et al. (1991) demonstrated the synthesis of labeled synthons from nitrobenzaldehyde, which were then used to prepare fluorinated analogs of benzamide neuroleptics (Hatano, Ido, & Iwata, 1991). Similarly, Zaitsev et al. (2002) developed procedures for synthesizing fluorinated α-amino acids, vital for PET imaging (Zaitsev, Fedorova, Mosevich, Kuznetsova, Gomzina, & Krasikova, 2002).

Organic Synthesis Applications

In the domain of organic chemistry, fluorobenzyl bromide derivatives serve as intermediates in synthesizing various compounds. For instance, Debbabi et al. (2005) explored the action of 4-fluorobenzyl bromide on sulfamic esters, leading to the preparation of N-dialkyled products or corresponding ethers (Debbabi, Beji, & Baklouti, 2005). Moreover, Bunce et al. (2008) demonstrated the formation of highly functionalized 4H-1-benzopyrans using 2-fluoro-5-nitrobenzyl bromide, highlighting its utility in creating complex organic structures (Bunce, Rogers, Nago, & Bryant, 2008).

Material Science and Corrosion Studies

In the field of material science, certain fluorobenzyl bromide derivatives are used as corrosion inhibitors and in the study of nonreactive tracers. For example, Bhaskaran et al. (2019) investigated the anticorrosion impact of 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide on mild steel, demonstrating its high inhibition effectiveness at acidic pH levels (Bhaskaran, Pancharatna, Lata, & Singh, 2019). Additionally, Bowman and Gibbens (1992) explored the use of difluorobenzoates, derivatives of fluorobenzyl bromide, as nonreactive tracers in soil and groundwater, highlighting their utility in environmental studies (Bowman & Gibbens, 1992).

Anticancer Research

Fluorobenzyl bromide derivatives have also shown potential in anticancer research. Mohideen et al. (2017) synthesized a compound, 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide, and explored its structure and potential as an anticancer agent, demonstrating promising activities against several cancer cell lines (Mohideen, Kamaruzaman, Meesala, Rosli, Mordi, & Mansor, 2017).

Imaging and Diagnostic Applications

In imaging and diagnostics, fluorobenzyl bromide derivatives are used in the preparation of imaging probes for diseases like prostate cancer. For instance, Mease et al. (2008) prepared a fluorine-18 labeled PSMA inhibitor using 4-[18F]fluorobenzyl bromide, showing its effectiveness in localizing to PSMA+-expressing tumors in mice, thus aiding in prostate cancer imaging (Mease, Dusich, Foss, Ravert, Dannals, Seidel, Prideaux, Fox, Sgouros, Kozikowski, & Pomper, 2008)

Mechanism of Action

The mechanism of action of Fluorobenzyl bromide involves the formation of a carbocation in an SN1 reaction with the protonated alcohol acting as a leaving group .

Safety and Hazards

Fluorobenzyl bromide is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[bromo(fluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPMRIWGOGRNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311623
Record name fluorobenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17815-88-2
Record name NSC244363
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Record name fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [bromo(fluoro)methyl]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a prominent application of fluorobenzyl bromide in pharmaceutical synthesis?

A1: Fluorobenzyl bromide serves as a key intermediate in synthesizing Prasugrel [, , ], a platelet aggregation inhibitor used to prevent blood clots.

Q2: How is cyclopropyl 2-fluorobenzyl ketone synthesized using 2-fluorobenzyl bromide?

A2: The synthesis involves a Grignard reaction. 2-fluorobenzyl bromide is first reacted with magnesium to form a Grignard reagent. This reagent then reacts with cyclopropanecarbonitrile to yield cyclopropyl 2-fluorobenzyl ketone [, , ].

Q3: Can fluorobenzyl bromide be used to functionalize surfaces for solar energy applications?

A3: Yes, research indicates that 4-fluorobenzyl bromide and 4-trifluorobenzyl bromide successfully functionalized the phosphorus-rich (111)B face of gallium phosphide. This surface modification aims to passivate surface recombination sites, potentially enhancing solar energy conversion efficiency [].

Q4: How can fluorobenzyl bromide be utilized in the synthesis of dendrimers?

A4: Fluorobenzyl bromide, particularly 4-fluorobenzyl bromide, can be incorporated into the periphery of dendrimers. These fluorinated dendrimers, synthesized using a convergent approach with calix[4]arenes as the core, exhibit distinct thermal properties [].

Q5: Is there an alternative route for synthesizing dendrons with fluoro aryl functionalities using fluorobenzyl bromide?

A5: Yes, a mesylate activation route has been explored as an alternative to using bromide directly. This method, employing p-fluorobenzyl bromide or perfluorobenzyl bromide, involves reacting them with 3,5-dihydroxybenzyl alcohol, followed by mesylate activation and subsequent Williamson ether synthesis for generation enhancement. This route offers advantages such as shorter reaction times and simplified purification [].

Q6: What is the significance of [18F]fluorobenzyl bromide in medical imaging?

A6: [18F]fluorobenzyl bromide acts as a crucial precursor for synthesizing radiolabeled imaging probes. Notably, it's employed in creating [18F]DCFBC ([18F]N-[N-[(S)-1,3-Dicarboxypropyl]Carbamoyl]-4-fluorobenzyl-l-Cysteine) [], a promising agent for visualizing prostate cancer using Positron Emission Tomography (PET).

Q7: How does the choice of solvent impact the synthesis of [18F]fluorobenzyl bromides?

A7: Research indicates that the selection of solvents significantly influences the preparation of [18F]fluorobenzyl bromides, especially when aiming for their application in the asymmetric synthesis of [18F]fluoroaromatic amino acids for PET imaging [].

Q8: Are there studies focusing on the crystal structure of compounds derived from fluorobenzyl bromide?

A8: Yes, the crystal structure of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, synthesized using 2-fluorobenzyl bromide, has been determined using X-ray single-crystal diffraction. This compound, characterized by various spectroscopic methods, holds potential as an anticancer agent [].

Q9: What alternative reagents have been explored for synthesizing Prasugrel to minimize the use of harmful substances like bromine?

A9: Research on Prasugrel synthesis highlights efforts to replace bromine with less toxic alternatives. One approach utilizes hydrobromic acid and hydrogen peroxide for bromination reactions, aiming to reduce environmental impact and production costs [].

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